molecular formula C26H23N5O4 B2740440 N-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031934-64-1

N-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2740440
CAS RN: 1031934-64-1
M. Wt: 469.501
InChI Key:
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Description

N-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H23N5O4 and its molecular weight is 469.501. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of organic synthesis and structural analysis has produced compounds with structures closely related to N-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. For example, the synthesis of partially hydrogenated [1,2,4]triazoloquinazolinones through cascade cyclization reactions demonstrates the chemical versatility and potential for further derivatization of such compounds (Lipson et al., 2006). These synthesis pathways offer insights into the formation of complex quinazoline derivatives, which are crucial for developing new therapeutic agents.

Biological Activity and Toxicity

The synthesis and evaluation of biological activity spectrum of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides have been conducted, revealing the compounds' potential for antineurotic activity, with implications for treatments in male reproductive and erectile dysfunction. Furthermore, these studies highlight the compounds as slightly toxic or nontoxic, suggesting their safety for further pharmacological investigation (Danylchenko et al., 2016).

Anticancer and Inhibitory Activity

Research into novel isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines has shown significant anticancer and FGFR1 inhibitory activities. These findings open avenues for the development of new anticancer therapies, leveraging the structural features of triazoloquinazoline derivatives for targeted cancer treatment (Voskoboynik et al., 2016).

Antimicrobial Agents

The exploration of triazoloquinazoline derivatives as antimicrobial agents has led to the discovery of compounds with moderate to good activities against a range of pathogens. This research underscores the potential of such chemical structures in developing new antimicrobial drugs, addressing the increasing concern of antibiotic resistance (Pokhodylo et al., 2021).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-15-5-4-6-17(11-15)23-24-28-26(33)19-9-8-18(13-20(19)31(24)30-29-23)25(32)27-14-16-7-10-21(34-2)22(12-16)35-3/h4-13,30H,14H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUVKJWMELWABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

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